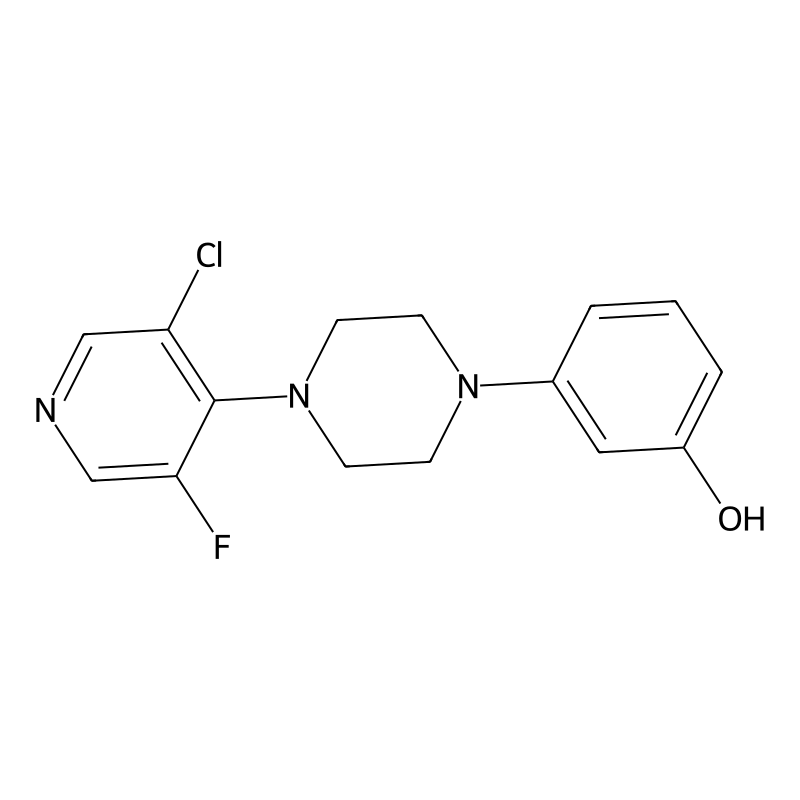

3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol

Catalog No.

S7601606

CAS No.

M.F

C15H15ClFN3O

M. Wt

307.75 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol

IUPAC Name

3-[4-(3-chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol

Molecular Formula

C15H15ClFN3O

Molecular Weight

307.75 g/mol

InChI

InChI=1S/C15H15ClFN3O/c16-13-9-18-10-14(17)15(13)20-6-4-19(5-7-20)11-2-1-3-12(21)8-11/h1-3,8-10,21H,4-7H2

InChI Key

SEQRZJOYNNAHKU-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)O)C3=C(C=NC=C3F)Cl

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)O)C3=C(C=NC=C3F)Cl

3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol, also known as CPL-409, is a chemical compound with potential applications in various fields of research and industry. In this paper, we will explore the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol.

3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol is a chemical compound with the molecular formula C18H17ClFN3O. This compound is commonly used in medicinal and pharmaceutical research due to its potential therapeutic effects. 3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol is a selective antagonist of the 5-HT1A receptor, making it a promising pharmacological agent in the treatment of mood disorders, anxiety, and other related conditions.

3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol has a molecular weight of 341.8 g/mol. It is a solid white powder that is insoluble in water and most organic solvents. The melting point of 3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol is approximately 248-250°C. The compound has a high purity level and is stable under normal laboratory conditions.

The synthesis of 3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol involves several steps, including the reaction of 3-chloro-5-fluoropyridine-4-amine with piperazine in the presence of potassium carbonate and then treatment with phenol in the presence of sodium carbonate. Several characterization techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC), are used to confirm the identity, purity, and structure of 3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol.

Several analytical methods have been developed to detect and quantify 3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol in various samples. These methods include HPLC, gas chromatography (GC), mass spectrometry (MS), and NMR spectroscopy. These methods are highly sensitive and accurate, allowing for the detection of 3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol at low concentrations in complex matrices.

3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol has been found to possess several biological properties, including its ability to bind selectively to the 5-HT1A receptor. This receptor is believed to play a role in the regulation of mood, anxiety, and other related conditions. 3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol has also been shown to have a low affinity for other receptors, indicating its specificity for the 5-HT1A receptor.

Studies have shown that 3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol has low toxicity levels and is generally safe for use in scientific experiments. However, like other chemical compounds, excessive doses of 3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol may lead to adverse effects. It is essential to observe standard laboratory safety protocols, including the use of personal protective equipment and proper disposal of waste.

3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol has several potential applications in scientific research, particularly in the field of pharmacology. The compound's selective activity on the 5-HT1A receptor makes it a promising candidate for the treatment of mood disorders, anxiety, and other related conditions. Its pharmacokinetic and pharmacodynamic properties make it a valuable tool in the study of these receptors and related physiological processes.

Research on 3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol is ongoing, with several studies focusing on the compound's potential role in the treatment of mood disorders, anxiety, and related conditions. Several studies have also been conducted to investigate the compound's pharmacokinetic and pharmacodynamic properties, as well as its toxicity and safety in vivo.

3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol's potential implications extend beyond the field of pharmacology to various industries, including agrochemicals, cosmetics, and polymer manufacturing. The compound's unique chemical properties make it a promising candidate in the development of new products and materials.

Limitations

Despite its potential applications, 3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol has several limitations. The compound's low solubility in water makes it challenging to administer orally, limiting its application in drug development. Additionally, more research is needed to determine the compound's efficacy and safety in clinical trials.

Several avenues of future research on 3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol are possible, including:

1. Developing more efficient synthesis methods for 3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol to increase its yield and purity.

2. Investigating the potential use of 3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol in the treatment of other conditions, such as schizophrenia and Parkinson's disease.

3. Developing new formulations of 3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol to improve its solubility and bioavailability.

4. Conducting more extensive toxicology studies to determine the compound's safety in humans.

5. Exploring the use of 3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol in other industries, such as the development of new materials and technologies.

In conclusion, 3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol is a chemical compound with enormous potential applications in various fields of research and industry. While more research is needed to determine its efficacy and safety, 3-[4-(3-Chloro-5-fluoropyridin-4-yl)piperazin-1-yl]phenol represents a promising candidate in the development of new drugs and materials. Its specific activity on the 5-HT1A receptor makes it a valuable tool in the study of neurological and psychological disorders, paving the way for new treatment options for these debilitating conditions.

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

307.0887680 g/mol

Monoisotopic Mass

307.0887680 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-24-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds